5-(4,6-Dimethoxypyrimidin-2-yl)-3-phenyl-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridine
Description
5-(4,6-Dimethoxypyrimidin-2-yl)-3-phenyl-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridine is a complex organic compound with a unique structure that combines a pyrimidine ring with a pyrazolo[4,3-c]pyridine framework
Properties
IUPAC Name |
5-(4,6-dimethoxypyrimidin-2-yl)-3-phenyl-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O2/c1-24-15-10-16(25-2)20-18(19-15)23-9-8-14-13(11-23)17(22-21-14)12-6-4-3-5-7-12/h3-7,10H,8-9,11H2,1-2H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGLWXZNZABTLGA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=NC(=N1)N2CCC3=C(C2)C(=NN3)C4=CC=CC=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4,6-Dimethoxypyrimidin-2-yl)-3-phenyl-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a condensation reaction involving appropriate precursors such as 2,4-dimethoxypyrimidine.
Formation of the Pyrazolo[4,3-c]pyridine Framework: This step involves the cyclization of intermediates to form the pyrazolo[4,3-c]pyridine core.
Coupling Reactions: The final step involves coupling the pyrimidine ring with the pyrazolo[4,3-c]pyridine framework under specific reaction conditions.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
5-(4,6-Dimethoxypyrimidin-2-yl)-3-phenyl-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridine can undergo various chemical reactions, including:
Substitution: The compound can undergo substitution reactions, particularly at the pyrimidine ring, using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Halogens, nucleophiles
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
5-(4,6-Dimethoxypyrimidin-2-yl)-3-phenyl-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridine has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 5-(4,6-Dimethoxypyrimidin-2-yl)-3-phenyl-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity . The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
5-(4,6-Dimethoxypyrimidin-2-yl)-3-phenyl-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridine is unique due to its combined pyrimidine and pyrazolo[4,3-c]pyridine structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific research applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
